molecular formula C8H12N2O2 B6152702 2-[1-(propan-2-yl)-1H-pyrazol-4-yl]acetic acid CAS No. 1556128-64-3

2-[1-(propan-2-yl)-1H-pyrazol-4-yl]acetic acid

Cat. No.: B6152702
CAS No.: 1556128-64-3
M. Wt: 168.2
InChI Key:
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Description

2-[1-(Propan-2-yl)-1H-pyrazol-4-yl]acetic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(propan-2-yl)-1H-pyrazol-4-yl]acetic acid typically involves the reaction of 1-(propan-2-yl)-1H-pyrazole with a suitable acetic acid derivative. One common method is the alkylation of 1-(propan-2-yl)-1H-pyrazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Propan-2-yl)-1H-pyrazol-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different substituents using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.

Scientific Research Applications

2-[1-(Propan-2-yl)-1H-pyrazol-4-yl]acetic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Material Science: It is employed in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[1-(propan-2-yl)-1H-pyrazol-4-yl]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(Propan-2-yl)-1H-pyrazol-3-yl]acetic acid
  • 2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]acetic acid

Uniqueness

2-[1-(Propan-2-yl)-1H-pyrazol-4-yl]acetic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The position of the substituent can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions.

Properties

CAS No.

1556128-64-3

Molecular Formula

C8H12N2O2

Molecular Weight

168.2

Purity

95

Origin of Product

United States

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